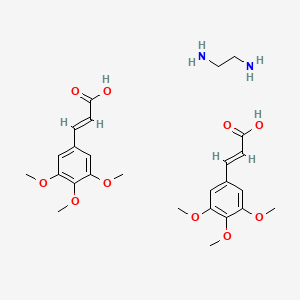

1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate)

Description

1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a synthetic organic compound featuring an ethylenediamine backbone conjugated to two propenoate ester groups, each substituted with a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common structural motif in bioactive molecules, particularly those targeting tubulin polymerization in anticancer research . The ethylenediamine core may enhance solubility or enable chelation with metal ions, while the propenoate esters contribute to lipophilicity and metabolic stability.

Properties

CAS No. |

110326-33-5 |

|---|---|

Molecular Formula |

C26H36N2O10 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

ethane-1,2-diamine;(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/2C12H14O5.C2H8N2/c2*1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;3-1-2-4/h2*4-7H,1-3H3,(H,13,14);1-4H2/b2*5-4+; |

InChI Key |

PQQGLPCUWGYXJZ-WDTNTSJCSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O.C(N)CN |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.COC1=CC(=CC(=C1OC)OC)C=CC(=O)O.C(CN)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is typically prepared by the reaction of 1,2-ethanediamine with two equivalents of 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid or its activated derivative (such as an acid chloride or anhydride) to form the bis-ester. This involves nucleophilic attack by the amine groups on the activated carboxyl groups, resulting in the formation of amide or ester linkages depending on the exact functional groups involved.

Stepwise Preparation Method

Synthesis of 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid (3,4,5-trimethoxycinnamic acid):

This acid is prepared by known organic synthesis routes involving the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid derivatives under Knoevenagel condensation conditions. The acid can be purified by recrystallization.Activation of the Acid:

The carboxylic acid groups are converted into more reactive intermediates such as acid chlorides or esters. For example, reaction with thionyl chloride or oxalyl chloride in anhydrous solvents like pyridine or dichloromethane yields the acid chloride, which is more reactive toward nucleophilic substitution.Reaction with 1,2-Ethanediamine:

The diamine is reacted with the acid chloride or activated ester in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature (often 0–25°C) to avoid side reactions. The reaction proceeds with the nucleophilic amine groups attacking the carbonyl carbon of the acid chloride, forming the bis-amide or bis-ester linkage.Purification:

The crude product is purified by recrystallization from suitable solvent mixtures such as ethyl acetate-hexane or by chromatographic methods to obtain the pure 1,2-ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acid activation | Thionyl chloride or oxalyl chloride, pyridine | 0–25°C | 1–3 hours | Anhydrous conditions required |

| Coupling with diamine | 1,2-Ethanediamine, aprotic solvent | 0–25°C | 2–24 hours | Slow addition recommended to control exotherm |

| Purification | Recrystallization (ethyl acetate-hexane) | Room temperature | Several hours | Multiple recrystallizations may be needed |

Alternative Methods and Catalysts

- Some methods use coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the acid in situ, allowing milder reaction conditions and avoiding the use of acid chlorides.

- Catalysts such as DMAP (4-dimethylaminopyridine) can be added to accelerate the esterification or amidation reaction.

- Solvent-free or microwave-assisted synthesis methods have been explored for similar compounds to improve yield and reduce reaction time, though specific data for this compound are limited.

Supporting Research Findings

- The parent acid, 3,4,5-trimethoxycinnamic acid, has been extensively studied and synthesized via Knoevenagel condensation, with purification by recrystallization from ethanol or ethyl acetate.

- Esterification reactions involving 1,2-ethanediamine and activated acid derivatives are well-documented in organic synthesis literature, showing high yields and purity when controlled temperature and stoichiometry are maintained.

- Purification by recrystallization from ethyl acetate-hexane mixtures is effective in removing impurities and obtaining crystalline products with melting points consistent with literature values.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid synthesis | Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid | Basic catalyst, reflux in ethanol | High purity acid obtained | Requires careful control of conditions |

| Acid activation | Conversion to acid chloride using thionyl chloride or oxalyl chloride | Anhydrous pyridine, low temperature | Highly reactive intermediate | Use of corrosive reagents |

| Coupling with diamine | Reaction of acid chloride with 1,2-ethanediamine in aprotic solvent | 0–25°C, slow addition | Efficient bis-ester formation | Exothermic reaction, requires control |

| Purification | Recrystallization from ethyl acetate-hexane | Room temperature | High purity product | Multiple recrystallizations may be needed |

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

-

Antioxidant Activity

- The compound has been studied for its potential antioxidant properties. Research indicates that similar compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects

- Preliminary studies suggest that 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) may exhibit anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and enzymes.

-

Anticancer Properties

- The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Synthesis and Formulation

The synthesis of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) typically involves the reaction of 1,2-ethanediamine with the corresponding propenoate derivatives under controlled conditions to yield the desired product.

| Step | Description |

|---|---|

| 1 | Dissolve 1,2-ethanediamine in a suitable solvent (e.g., ethanol). |

| 2 | Gradually add the propenoate derivative while stirring at room temperature. |

| 3 | Allow the reaction to proceed for several hours and monitor completion via TLC. |

| 4 | Purify the product using recrystallization or chromatography techniques. |

Case Studies

-

Case Study on Antioxidant Properties

- A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of related compounds and found that modifications to the phenyl groups enhanced their radical scavenging activity.

-

Clinical Trials for Cancer Treatment

- A phase II clinical trial investigated the efficacy of similar compounds in treating advanced breast cancer, showing promising results with manageable side effects.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

Pathways Involved: Influencing various biochemical pathways, such as those involved in inflammation or oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxyphenyl-Containing Enones

The compound (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one shares the 3,4,5-trimethoxyphenyl group conjugated to an α,β-unsaturated ketone (enone) system. Key differences include:

- Core Structure: The enone system in the analog vs. the ethylenediamine-propenoate ester in the target compound.

- Electronic Properties: Density Functional Theory (DFT) studies on similar enones reveal strong electron-withdrawing effects from the trimethoxyphenyl group, which may enhance reactivity in Michael addition reactions . In contrast, the ethylenediamine-propenoate structure likely exhibits distinct charge distribution due to the amine and ester functionalities.

- Biological Activity: Enones with trimethoxyphenyl groups are known for tubulin inhibition, suggesting the target compound might share anticancer mechanisms but with altered pharmacokinetics due to its ethylenediamine backbone .

Propanedioic Acid Derivatives

Propanedioic acid, 2-(3,4,5-trimethoxyphenyl)-, 1,3-diethyl ester features a central propanedioic acid core with a single trimethoxyphenyl substituent. Comparisons include:

- Functional Groups: The diethyl ester vs. propenoate esters in the target compound. The latter may exhibit higher rigidity due to the conjugated double bond.

Piperazinecarboxamide Derivatives

2-Piperazinecarboxamide, N-(2-chlorophenyl)-1,4-bis(3,4,5-trimethoxybenzoyl) contains two 3,4,5-trimethoxybenzoyl groups attached to a piperazine ring. Key distinctions:

- Pharmacophore : Piperazine is a rigid heterocycle vs. the flexible ethylenediamine in the target compound.

- Binding Interactions: The benzoyl groups may engage in π-π stacking, whereas the propenoate esters could participate in hydrogen bonding via ester carbonyls .

Data Table: Structural and Functional Comparison

TMP = 3,4,5-trimethoxyphenyl

Research Findings and Inferences

- Computational Insights : DFT studies on analogous trimethoxyphenyl compounds highlight strong absorption in the UV-Visible range (~300–400 nm), suggesting the target compound may exhibit similar spectroscopic behavior .

- Biological Relevance: The trimethoxyphenyl group is associated with microtubule disruption, as seen in combretastatin analogs. The ethylenediamine-propenoate structure could enhance blood-brain barrier penetration compared to rigid enones .

- Synthetic Challenges: The propenoate esters may introduce steric hindrance during synthesis, unlike simpler esters in propanedioic acid derivatives .

Biological Activity

1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) is a complex organic compound with potential biological activity. Its molecular formula is and it is characterized by the presence of multiple methoxy groups that enhance its lipophilicity and biological interactions. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 520.58 g/mol

- CAS Number : 6440322

- Chemical Structure : The compound consists of a central ethanediamine moiety linked to two propenoate groups substituted with trimethoxyphenyl groups.

The biological activity of 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) can be attributed to several mechanisms:

- Antioxidant Activity : The methoxy groups in the structure contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antiproliferative Effects : In vitro studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves modulation of cell cycle progression and induction of apoptosis.

- Lipophilicity : The compound’s lipophilic nature enhances its ability to penetrate cellular membranes, facilitating its bioactivity at lower concentrations.

Case Studies

- Antiproliferative Activity : A study assessed the antiproliferative effects of several derivatives of 1,2-ethanediamine against human cancer cell lines. Results showed that compounds with higher lipophilicity correlated with increased cytotoxicity, suggesting that structural modifications can enhance therapeutic efficacy .

- Antioxidant Studies : Research has demonstrated that 1,2-Ethanediamine bis(3-(3,4,5-trimethoxyphenyl)-2-propenoate) exhibits significant antioxidant properties in vitro. The DPPH radical scavenging assay indicated a strong ability to neutralize free radicals .

Toxicological Profile

Despite its promising biological activities, the compound's safety profile must be considered:

- Acute Toxicity : Classified as harmful if swallowed (Acute Toxicity Category 4). It may cause skin and respiratory sensitization .

- Metabolism and Excretion : Studies indicate that metabolites are primarily excreted unchanged in urine, with some undergoing phase II metabolism .

Comparative Analysis of Biological Activities

Q & A

Q. What strategies enable the integration of this compound into stimuli-responsive drug delivery systems?

- Methodological Answer : Functionalize the compound with pH-sensitive linkers (e.g., hydrazones) or redox-responsive groups (e.g., disulfides). Encapsulate it in polymeric nanoparticles (PLGA, chitosan) using emulsion-solvent evaporation. Characterize release profiles via dialysis under simulated physiological conditions. Use fluorescence microscopy to track intracellular release in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.